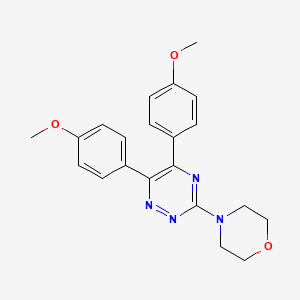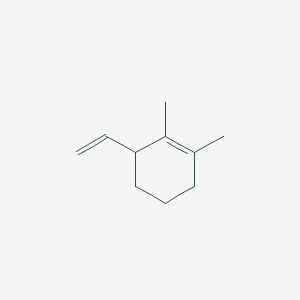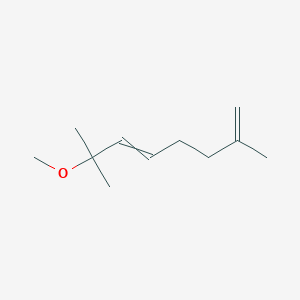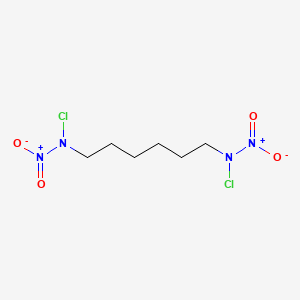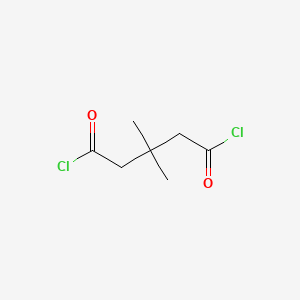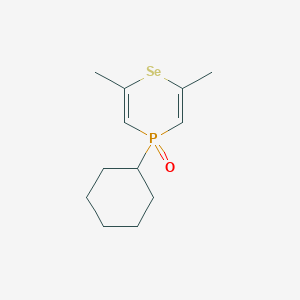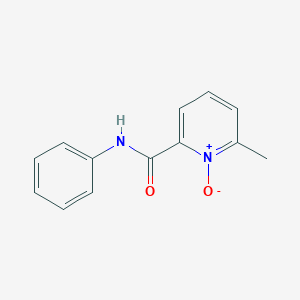
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a methyl group at the 6-position, and a phenyl group at the N-position, with an additional oxide group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .
Analyse Des Réactions Chimiques
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .
Applications De Recherche Scientifique
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes .
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be compared with other similar compounds, such as 2-pyridinecarboxamide and N-methyl-2-pyridinecarboxamide . These compounds share a similar pyridine core structure but differ in their substituents. The presence of the methyl and phenyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56387-82-7 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(10)17)13(16)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,16) |
Clé InChI |
NZDHAUZWVBESBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


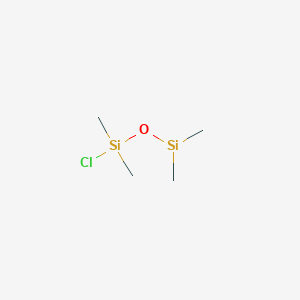
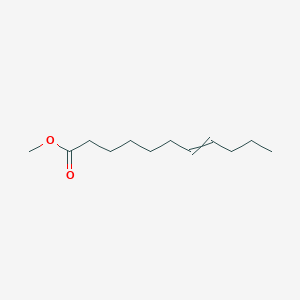
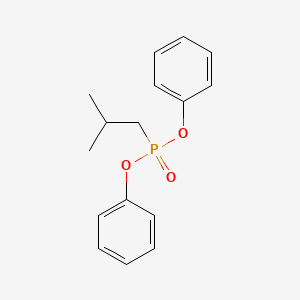
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
